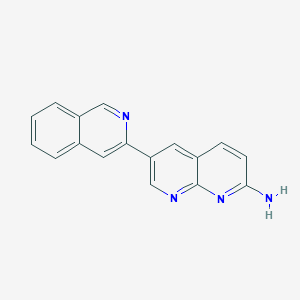

6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine is a heterocyclic compound that features both quinoline and naphthyridine moieties. These structures are known for their significant biological and pharmacological activities. The compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine typically involves the formation of the quinoline and naphthyridine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The naphthyridine ring can be synthesized through a similar cyclization process involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other quinoline derivatives, which are known to interfere with bacterial DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Quinoline: A simpler structure with a single nitrogen-containing ring.

Naphthyridine: Similar to quinoline but with an additional nitrogen atom in the ring.

Quinolin-2-one: A quinoline derivative with a carbonyl group at the second position.

Uniqueness

6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine is unique due to its dual-ring structure, which combines the properties of both quinoline and naphthyridine. This combination enhances its biological activity and makes it a versatile compound for various applications .

Biological Activity

6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article delves into the synthesis, biological properties, and therapeutic potential of this compound, highlighting its anticancer, antibacterial, and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing quinoline derivatives and naphthyridine precursors.

- Cyclization Techniques : Employing various catalysts to facilitate the formation of the naphthyridine core.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

- Caspase Activation : The compound activates caspases 3 and 7, leading to programmed cell death.

- Anti-Angiogenic Effects : It inhibits the formation of new blood vessels that tumors need for growth .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LNCaP | 11 ± 0.5 | Caspase activation |

| MCF-7 | <20 | Apoptosis induction |

| DU145 | 15 ± 0.3 | Anti-angiogenic |

Antibacterial Activity

The compound has also exhibited antibacterial properties against a range of pathogens. Its mechanism involves:

- Inhibition of DNA Gyrase : Similar to other naphthyridine derivatives, it interferes with bacterial DNA replication processes.

Studies have shown that it is particularly effective against Gram-negative bacteria, which are often resistant to conventional antibiotics .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It modulates inflammatory pathways by:

- Reducing Cytokine Production : Lowering levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

This activity suggests potential applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

- Tuberculosis Treatment : In another study, derivatives of naphthyridine including this compound showed promising results against Mycobacterium tuberculosis, indicating its potential for developing new anti-tubercular agents .

Properties

Molecular Formula |

C17H12N4 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

6-isoquinolin-3-yl-1,8-naphthyridin-2-amine |

InChI |

InChI=1S/C17H12N4/c18-16-6-5-12-7-14(10-20-17(12)21-16)15-8-11-3-1-2-4-13(11)9-19-15/h1-10H,(H2,18,20,21) |

InChI Key |

QRWMGKOUOJPPCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C3=CN=C4C(=C3)C=CC(=N4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.